2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol
Overview
Description
2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol is a specialized organofluorine compound known for its unique chemical properties. It is characterized by the presence of both iodine and perfluorinated alkyl groups, making it a valuable compound in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol typically involves the iodination of perfluorinated alcohols. One common method includes the reaction of perfluorooctanol with iodine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination processes, where perfluorooctanol is reacted with iodine or iodine monochloride. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The iodine atom can be reduced to form perfluorooctanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include various substituted perfluorooctanols.
Oxidation Reactions: Products include perfluorooctanoic acid or aldehydes.
Reduction Reactions: The major product is perfluorooctanol.
Scientific Research Applications
2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol is used in a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is employed in the study of fluorinated biomolecules and their interactions.
Industry: It is used in the production of specialty chemicals and materials with unique surface properties.
Mechanism of Action
The mechanism of action of 2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the perfluorinated alkyl chain can interact with hydrophobic regions of biomolecules. These interactions can influence the compound’s biological activity and its ability to modulate molecular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol: Similar structure but with a longer carbon chain.
1-Iodo-1H,1H,2H,2H-perfluorodecane: Similar structure but lacks the hydroxyl group.
1H,1H,2H,2H-Perfluoro-1-octanol: Similar structure but lacks the iodine atom.
Uniqueness
2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol is unique due to the presence of both iodine and a perfluorinated alkyl chain, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,8-undecafluoro-2-iodooctan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F11IO/c9-4(10,1-3(20)2-21)5(11,12)6(13,14)7(15,16)8(17,18)19/h3,21H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJDWUAOGRKZEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)I)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601023201 | |
Record name | 3-(Perfluoropentyl)-2-iodopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601023201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16083-66-2 | |
Record name | 4,4,5,5,6,6,7,7,8,8,8-Undecafluoro-2-iodo-1-octanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16083-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Perfluoropentyl)-2-iodopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601023201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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